molecular formula C12H16ClNO3 B1528313 3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride CAS No. 1803583-24-5

3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride

Cat. No.: B1528313
CAS No.: 1803583-24-5
M. Wt: 257.71 g/mol
InChI Key: FJLGIWLHBPXDEU-UHFFFAOYSA-N
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Description

3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its benzylamino group attached to an oxolane ring, which is further modified with a carboxylic acid group and a hydrochloride moiety.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with benzylamine and oxolane-3-carboxylic acid

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the benzyl group to a benzaldehyde or benzoic acid.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can occur at the benzylamino group, replacing the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid.

  • Reduction: 3-(Benzylamino)oxolane-3-carboxylic alcohol.

  • Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to the central nervous system.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(Benzylamino)propan-1-ol hydrochloride: Similar structure with a hydroxyl group instead of a carboxylic acid.

  • 3-(Benzylamino)propionamide: Contains an amide group instead of a carboxylic acid.

  • 1-Boc-3-Benzylamino-piperidine: Piperidine ring instead of oxolane.

Uniqueness: 3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride is unique due to its oxolane ring structure, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(benzylamino)oxolane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLGIWLHBPXDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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